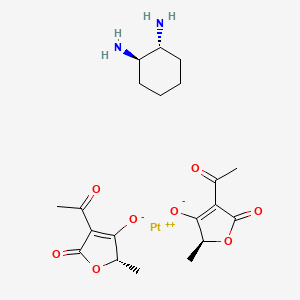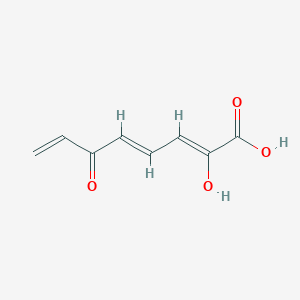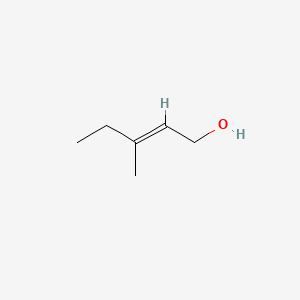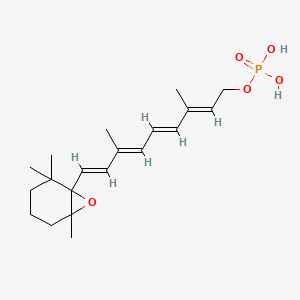![molecular formula C14H15N3O3 B1237453 4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)
4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one is a dimethoxybenzene.
Aplicaciones Científicas De Investigación
Annular Tautomerism and Structural Characterization
The compound, similar to NH-pyrazoles, may exhibit annular tautomerism, an aspect crucial in the structural dynamics and chemical properties of such compounds. Studies on NH-pyrazoles, such as the curcuminoid NH-pyrazoles, reveal complex patterns of hydrogen bonds and tautomerism in both solution and solid states, contributing to their unique chemical behavior (Cornago et al., 2009).
Spectroscopic and Crystallographic Analysis
Spectroscopic and crystallographic techniques are essential in characterizing compounds with a structure similar to 4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one. For instance, Schiff base ligands related to this compound were characterized using UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, providing in-depth insights into their structural and chemical properties (Hayvalı et al., 2010).
Synthesis and Photophysical Properties
Research has been conducted on the synthesis and photophysical properties of pyrazoline derivatives, focusing on solvent effects on absorption and fluorescence properties. This indicates the compound's potential in material science and photophysical applications, where solvent structure and polarity significantly affect the compound's photophysical properties (Şenol et al., 2020).
Antimicrobial and Anticancer Activity
Compounds structurally related to 4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one have been synthesized and evaluated for their antimicrobial and anticancer activity. This suggests potential applications in medical and pharmaceutical research, where such compounds can serve as a basis for developing new therapeutic agents (Hafez et al., 2016).
Propiedades
Nombre del producto |
4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one |
|---|---|
Fórmula molecular |
C14H15N3O3 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C14H15N3O3/c1-7-11-12(15-14(18)13(11)17-16-7)9-5-4-8(19-2)6-10(9)20-3/h4-6,12H,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
JAZCXHKZMXDIES-UHFFFAOYSA-N |
SMILES |
CC1=C2C(NC(=O)C2=NN1)C3=C(C=C(C=C3)OC)OC |
SMILES canónico |
CC1=C2C(NC(=O)C2=NN1)C3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)

![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)

![[(2R,3R,5S,7S,8R,9R)-2-[(1S,3S,4R,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1237380.png)

![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)

![(4S,6R)-2-[[(3S,10R,13R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1237385.png)

![methyl (9S,14E,15S,19S)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1237388.png)
![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1237390.png)
![4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1237391.png)